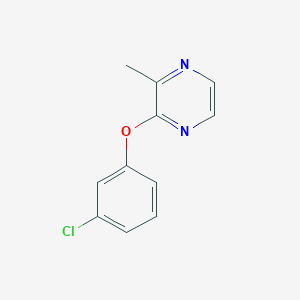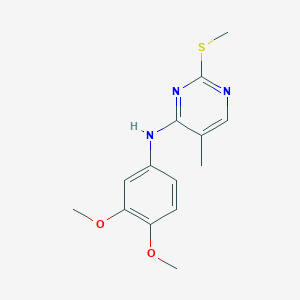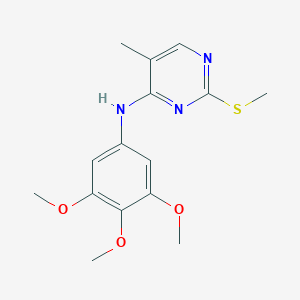![molecular formula C17H22N8S B6442534 4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548988-63-0](/img/structure/B6442534.png)
4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidines are important compounds with various pharmacological activities . They are part of a larger class of compounds known as fused-ring energetic compounds . These compounds have been the subject of research due to their potential applications in various fields .
Synthesis Analysis
The synthesis of these compounds often involves a simple synthetic method . For example, in one study, two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method . In another study, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused-ring structure . This structure contributes to their thermal stability and detonation performance .Chemical Reactions Analysis
In one study, it was shown that the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .Physical And Chemical Properties Analysis
These compounds exhibit excellent thermal stability . For instance, compounds 4 and 5 both exhibit excellent thermal stability (TD (4) = 325 °C and TD (5) = 291 °C), particularly compound 4, which features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been evaluated for their anticancer activity . These compounds have shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
Related compounds have shown to inhibit cell cycle progression and induce apoptosis in cancer cells . They have also been observed to induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Biochemical Pathways
The induction of caspase-3 activation and suppression of nf-κb and il-6 activation suggest that this compound may affect apoptosis and inflammatory pathways .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It has been observed to inhibit cell cycle progression, induce apoptosis, activate caspase-3, and suppress NF-κB and IL-6 activation . These actions suggest that the compound may have potential anticancer effects.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinase enzymes, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and specificity in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis, leading to changes in cell survival and proliferation rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve complex molecular mechanisms, including conformational changes in the target proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes, including potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, adverse effects such as organ toxicity and behavioral changes may occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways can affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and may accumulate in certain tissues, depending on its affinity for transport proteins. Its distribution can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-11-12(2)21-17(26-4)22-14(11)24-5-7-25(8-6-24)16-13-9-20-23(3)15(13)18-10-19-16/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTYBCXUEDCVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)


![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)

![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)